Lymphoprep
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H32I3N2NaO15 |
|---|---|
Molecular Weight |
992.2 g/mol |
IUPAC Name |
sodium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H11I3N2O4.C12H22O11.Na/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h1-3H3,(H,16,18)(H,20,21);4-11,13-20H,1-3H2;/q;;+1/p-1/t;4-,5-,6-,7-,8+,9-,10+,11-,12-;/m.1./s1 |
InChI Key |
YEENEYXBHNNNGV-XEHWZWQGSA-M |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Na+] |
Synonyms |
lymphoprep |
Origin of Product |
United States |
Foundational Principles of Density Gradient Cell Separation
Biophysical Basis of Cellular Fractionation using Density Gradients
Influence of Media Osmolality on Cellular Density and Integrity
The osmolality of the density gradient medium is a critical factor that profoundly influences cellular density and, consequently, the efficacy and integrity of cell separation. Osmolality refers to the concentration of all particles within a solution labcentrifuges.net. Cells are highly sensitive to changes in the osmolality of their surrounding environment, as this directly affects their volume through osmosis.
In a hypertonic (hyperosmotic) medium, the extracellular solute concentration is higher than the intracellular concentration, causing water to move out of the cells. This leads to cellular dehydration and shrinkage, which in turn increases their effective density and sedimentation rate nih.gov. Conversely, in a hypotonic (hypo-osmotic) medium, water moves into the cells, causing them to swell and potentially lyse, thereby decreasing their buoyant density nih.gov. Such changes can compromise cell viability and morphological integrity, leading to suboptimal separation outcomes labcentrifuges.netfishersci.co.ukcytivalifesciences.com.
Maintaining an iso-osmotic environment, where the osmolality of the medium is similar to physiological conditions, is paramount for preserving cell viability and function during density gradient centrifugation labcentrifuges.netfishersci.co.ukcytivalifesciences.com. Lymphoprep is formulated to be iso-osmotic, typically having an osmolality of 280 ± 15 mOsm or 290 ± 15 mOsm cosmobio.co.jpprogen.commaxanim.comprogen.comprogen.comprogen.comfishersci.se. This osmolality closely matches the physiological osmolality of mammalian fluids, which is approximately 290-300 mOsm scispace.com. The iso-osmotic nature of this compound, largely attributed to its Ficoll component, ensures that cells maintain their physiological volume and integrity throughout the separation process, leading to better preservation of cell function and morphology compared to media with high osmotic pressures like concentrated sucrose (B13894) solutions researchgate.net.
Research findings highlight the direct correlation between media osmolality and cell volume. Studies on Chinese Hamster Ovary (CHO) cells, for instance, have demonstrated that hyperosmotic conditions generally lead to an increase in cell size, although extreme hyperosmolality can negatively impact cell proliferation rates nih.govnih.govresearchgate.netmdpi.comnih.gov. This phenomenon, known as Regulatory Volume Increase (RVI), shows that cells attempt to adapt to osmotic stress by altering their volume nih.gov. The buoyant density of cells is directly affected by these volume changes, making precise control of media osmolality crucial for accurate density-based separation labcentrifuges.net.
The components of this compound contribute to its favorable osmotic properties. Ficoll, a high molecular weight polymer, allows for the creation of a dense medium without significantly increasing osmotic pressure, unlike lower molecular weight solutes such as sucrose researchgate.net. Sodium diatrizoate, another key component, is an iodinated compound that contributes to the density of the medium while maintaining relatively low osmolarity and viscosity compared to other gradient media at similar densities cytivalifesciences.comscispace.com. This careful balance of components ensures that this compound effectively separates cells based on their inherent densities while minimizing osmotic stress and preserving cellular integrity.
Data Tables
Table 1: Key Specifications of this compound
| Property | Value | Source(s) |
| Composition | 9.1% (w/v) Sodium Diatrizoate | cosmobio.co.jpprogen.commaxanim.comprogen.comprogen.comstemcell.com |
| 5.7% (w/v) Polysaccharide (Ficoll) | cosmobio.co.jpprogen.commaxanim.comprogen.comprogen.comstemcell.com | |
| Density | 1.077 ± 0.001 g/ml | cosmobio.co.jpprogen.commaxanim.comprogen.comprogen.comfishersci.se |
| Osmolality | 280 ± 15 mOsm or 290 ± 15 mOsm | cosmobio.co.jpprogen.commaxanim.comprogen.comprogen.comprogen.comfishersci.se |
Table 2: Influence of Media Osmolality on Cellular Properties
| Osmolality Condition | Effect on Cell Volume | Effect on Cellular Density | Impact on Cell Integrity/Viability |
| Hypotonic | Swelling (can lead to lysis) | Decreases | Compromised; potential lysis |
| Isotonic | Stable | Stable | Preserved; optimal for separation |
| Hypertonic | Shrinking (dehydration) | Increases | Can be compromised; reduced proliferation at extreme levels |
Lymphoprep in Academic Cell Isolation Research
Genesis and Evolution of Lymphoprep for Research Applications
The foundation of this compound's utility in cell isolation research stems from pioneering work in density gradient centrifugation, which led to its evolution into a staple laboratory reagent.
Contributions of Dr. Arne Bøyum to Mononuclear Cell Isolation
The methodology underpinning this compound was first reported by Dr. Arne Bøyum in 1968, who described a simple and effective technique for isolating mononuclear cells from human blood. maxanim.comcosmobio.co.jpserumwerk.comcosmobiousa.comserumwerk.comcosmobiousa.comprogen.commaxanim.commaxanim.comprogen.comprogen.com Bøyum's innovative approach involved the use of a mixture of sodium metrizoate (Isopaque) and Ficoll, enabling a one-step centrifugal separation of lymphocytes. progen.com This method proved to be rapid, simple, and reliable, yielding excellent results with blood samples from both normal individuals and patients. maxanim.comcosmobio.co.jpserumwerk.comcosmobiousa.comserumwerk.comcosmobiousa.comprogen.commaxanim.comprogen.comstemcell.comprogen.com
Adaptation and Widespread Adoption in Scientific Investigations
Following Dr. Bøyum's initial report, a commercial medium known as this compound became widely adopted for isolating mononuclear cells, a practice that has continued for over 35 to 45 years. maxanim.comcosmobio.co.jpserumwerk.comcosmobiousa.comserumwerk.comcosmobiousa.comprogen.commaxanim.commaxanim.comprogen.com Its efficacy in preparing pure lymphocyte suspensions made it invaluable for diverse scientific investigations, including tissue typing, antilymphocyte sera production, and a broad range of immunological research. maxanim.comserumwerk.comcosmobiousa.comserumwerk.commaxanim.commaxanim.comprogen.com The method's adaptability is highlighted by its use in preparing lymphocyte suspensions for cytotoxicity tests and lymphocyte cultures, often with only slight modifications. maxanim.comcosmobio.co.jpserumwerk.comserumwerk.commaxanim.commaxanim.comprogen.comprogen.com this compound is recognized for having specifications comparable to other commercial media, and it can be directly substituted for Ficoll-Paque without requiring changes to existing protocols. cosmobiousa.commaxanim.comstemcell.com Its application extends to isolating mononuclear cells from peripheral blood, cord blood, and bone marrow, demonstrating its versatility across different biological sources. stemcell.comstemcell.com
Operational Mechanism of this compound-Mediated Cell Enrichment
The effectiveness of this compound in cell enrichment is based on exploiting the inherent density differences among blood components through density gradient centrifugation.
Selective Sedimentation of Erythrocytes and Polymorphonuclear Leukocytes
This compound operates on the principle that mononuclear cells (monocytes and lymphocytes) possess a lower buoyant density compared to erythrocytes and polymorphonuclear (PMN) leukocytes (granulocytes). maxanim.comcosmobio.co.jpserumwerk.comcosmobiousa.comserumwerk.comcosmobiousa.comprogen.commaxanim.commaxanim.comprogen.comprogen.comstemcell.comopen.ac.uk The vast majority of mononuclear cells have densities below 1.077 g/ml. maxanim.comcosmobio.co.jpserumwerk.comcosmobiousa.comserumwerk.comcosmobiousa.comprogen.commaxanim.commaxanim.comprogen.com During centrifugation on an isoosmotic medium like this compound, which has a density of 1.077 g/ml, the denser erythrocytes and PMNs sediment through the medium. maxanim.comcosmobio.co.jpserumwerk.comcosmobiousa.comserumwerk.comcosmobiousa.comprogen.commaxanim.commaxanim.comprogen.comprogen.comstemcell.comopen.ac.ukucl.ac.ukcytivalifesciences.com This selective sedimentation effectively separates these higher-density cells from the target mononuclear cell population. stemcell.comcytivalifesciences.comselectscience.net
Role of Polysaccharide in Erythrocyte Aggregation and Sedimentation Dynamics
A key component of this compound's formulation is a polysaccharide, typically Ficoll, which plays a crucial role in the separation process. cosmobio.co.jpprogen.comprogen.comstemcell.comopen.ac.ukucl.ac.uk This polysaccharide enhances the aggregation of erythrocytes, thereby significantly increasing their sedimentation rate during centrifugation. progen.comstemcell.comucl.ac.uk This aggregation facilitates the rapid and efficient removal of red blood cells to the bottom of the tube, beneath the this compound layer. cytivalifesciences.comselectscience.net The sedimentation of leukocytes, including mononuclear cells, is only slightly affected by this aggregation, allowing them to be retained at the interface. progen.com
This compound is a ready-made, sterile, and endotoxin-tested solution. Its typical specifications are detailed in the table below:
Table 1: this compound Specifications
| Component/Property | Value |
| Sodium Diatrizoate | 9.1% (w/v) maxanim.comcosmobio.co.jpcosmobiousa.comprogen.comprogen.comprogen.com |
| Polysaccharide | 5.7% (w/v) maxanim.comcosmobio.co.jpcosmobiousa.comprogen.comprogen.comprogen.com |
| Density | 1.077 ± 0.001 g/ml maxanim.comcosmobio.co.jpcosmobiousa.comprogen.comprogen.comprogen.com |
| Osmolality | 290 ± 15 mOsm maxanim.comcosmobiousa.comprogen.comprogen.comprogen.com |
The method typically results in erythrocyte contamination in the mononuclear cell suspension ranging from 1-10% of the total cell number. cosmobio.co.jpserumwerk.commaxanim.comprogen.comstemcell.comprogen.com
Applications of Lymphoprep in Contemporary Research Disciplines
Hematological and Cellular Biology Research Applications
Recovery of Mononuclear Cells from Bone Marrow and Cord Blood
Lymphoprep is extensively employed for the isolation of mononuclear cells, including lymphocytes and monocytes, from human peripheral blood, cord blood, and bone marrow nih.govwikidata.orgebi.ac.ukfishersci.semims.comcenmed.comwikipedia.org. The methodology leverages the differing densities of blood components. During centrifugation, granulocytes and erythrocytes, which have a higher density at the osmotic pressure of this compound, sediment through the medium layer. Conversely, the less dense mononuclear cells remain at the interface between the plasma and the this compound layer, forming a distinct "buffy coat" that can be carefully harvested nih.govwikidata.orgebi.ac.ukcenmed.comwikipedia.orgnih.govnih.govnih.gov. The polysaccharide component in this compound aids this process by enhancing erythrocyte aggregation, thereby increasing their sedimentation rate wikidata.orgnih.gov.
This separation method is recognized for its rapidity, simplicity, and reliability, consistently yielding excellent results from both normal individuals and patients wikidata.orgebi.ac.uknih.gov. Studies have demonstrated that this compound can be effectively substituted for other commercial density gradient media, such as Ficoll-Paque, without requiring changes to existing protocols, while achieving comparable cell purity and recovery rates of total mononuclear cells and specific subsets like T cells, B cells, NK cells, and monocytes nih.govwikidata.orgcenmed.comwikipedia.org. Its utility extends to clinical trials, where it has been used for the preparation of therapeutic bone marrow mononuclear cell fractions wikipedia.orgnih.gov. For enhanced efficiency and speed in cell isolation, this compound is compatible with specialized tubes like SepMate™ and immunodensity depletion cocktails such as RosetteSep™ nih.govwikidata.orgcenmed.com. While highly effective, researchers note that a small percentage of erythrocyte contamination (typically 1-5%) may be present in the mononuclear cell fraction, and immature granulocytes might co-purify in samples from patients undergoing intense immunosuppressive therapy wikidata.orgnih.gov. Additionally, for downstream applications like cytotoxicity tests, it is crucial to remove most platelets from the mononuclear cell preparations to avoid inhibition ebi.ac.uknih.govdrugbank.comfishersci.ca.
Use in Cell Culture Systems and Preparation for Molecular Analyses
Mononuclear cells isolated using this compound are highly suitable for a wide array of downstream research applications, including their direct use in cell culture systems and preparation for various molecular analyses fishersci.semims.comsci-hub.seflybase.org. The purified cell populations, particularly lymphocytes and monocytes, are routinely employed in immunology, hematology, and cell biology research fishersci.semims.com.
In cell culture, this compound-isolated cells can be utilized for purposes such as T cell culture, activation, and expansion, enabling detailed studies of immune cell function and behavior in vitro flybase.org. For molecular analyses, these purified cell suspensions serve as critical starting material. They are frequently prepared for techniques like flow cytometry, which allows for detailed immunophenotyping and analysis of cell surface markers fishersci.semims.comsci-hub.seflybase.orgcenmed.com. Furthermore, this compound-separated cells are prepared for gene expression analysis and other molecular studies, providing a clean and enriched cell population for nucleic acid (DNA/RNA) and protein extraction, which is essential for accurate and sensitive molecular investigations fishersci.sesci-hub.seflybase.org.
Specialized Research Applications of Density Gradient Media
Density gradient media, as a class of chemical compounds, are indispensable tools in biomedical research, enabling the precise isolation, separation, and purification of diverse biological materials based on differences in their density and size fishersci.senih.gov. While this compound is specifically formulated and optimized for the isolation of mononuclear cells, the broader technique of density gradient centrifugation, which this compound facilitates, extends to numerous specialized applications.
Potential for Isolation of Other Biological Particles (e.g., Macromolecules, Viruses)
The principle of density gradient centrifugation, inherent to media like this compound, is broadly applicable to the separation of various biological particles beyond cells. While this compound's specific density (1.077 g/mL) is tailored for mononuclear cell isolation, other density gradient media with different densities and compositions are designed for the purification of macromolecules, viruses, and other sub-cellular entities nih.govcenmed.com. For instance, non-ionic iodinated media such as OptiPrep (iodixanol-based) and Nycodenz (iohexol-based) are commonly used for the separation and purification of cells, viruses, and subcellular organelles, as well as macromolecules like proteins, nucleic acids, and lipoproteins fishersci.canih.govcenmed.com. Some sources indicate that this compound, as a density gradient medium, can also be effective for the purification of viruses and virus particles, and is suitable for the isolation of different cell types and organelles.
Methodological Adaptation for Subcellular Component Studies
Density gradient centrifugation is a cornerstone technique for the isolation and study of subcellular components. By adjusting the density gradient, researchers can separate various organelles, membranes, and other intracellular structures for detailed biochemical and functional analyses nih.govcenmed.com. While this compound's primary application is cellular, the general methodology it embodies is adaptable. Other density gradient media, such as OptiPrep and Nycodenz, are specifically highlighted for their utility in isolating organelles like mitochondria, lysosomes, and nuclei, enabling in-depth investigations into their structure and function nih.govcenmed.com. This compound itself has also been noted as suitable for the isolation of different cell types and organelles. The ability to achieve improved resolution of cell organelles is a significant advantage of density gradient centrifugation, particularly with low viscosity, isoosmotic gradients that allow for rapid and efficient separation in preformed gradients.
Note on Data Tables: No specific numerical research findings suitable for interactive data tables were found in the provided search results.
Methodological Optimization and Assessment in Lymphoprep Based Research
Rigorous Characterization of Isolated Cell Populations
Assessment and Mitigation of Contaminating Erythrocytes and Granulocytes
The primary objective of Lymphoprep-based isolation is to obtain a highly pure mononuclear cell fraction with minimal contamination from other blood components, particularly erythrocytes and granulocytes. Erythrocyte contamination in the isolated mononuclear cell suspension typically ranges from 1-5% stemcell.com to 3-10% of the total cell number progen.com.
Contamination by granulocytes, specifically immature polymorphonuclear leukocytes (PMNs), can occur, particularly in samples from patients undergoing intense immunosuppressive therapy, where these cells may band with lymphocytes stemcell.comprogen.com. Beyond patient-specific factors, several pre-analytical and processing conditions significantly influence the level of granulocyte contamination:
Blood Age and Storage Temperature: Processing blood samples as soon as possible after drawing, ideally within 8-12 hours, is crucial for optimal results nih.govbcchr.ca. Storing blood at room temperature (15-25°C) is generally preferred over 4°C, as cold temperatures can prevent red blood cell aggregation, leading to their contamination of the peripheral blood mononuclear cell (PBMC) fraction nih.govcgt.global. Prolonged storage, especially at 4°C, can activate granulocytes, altering their buoyancy profile and resulting in increased contamination of the PBMC fraction nih.govcgt.global. A study observed a 2.3-fold increase in activated (CD11b+CD15+) granulocyte contamination within 8 hours of venipuncture and room temperature storage, escalating to an 11.3-fold increase by 24 hours compared to fresh blood nih.gov.
Impact of Contamination: Granulocyte contamination is not merely a purity issue; it can negatively affect downstream experimental outcomes. It has been shown to reduce the relative number of T cells in PBMC preparations and inhibit T cell proliferation following phytohemagglutinin (PHA) stimulation in approximately 75% of samples nih.gov. Furthermore, it can decrease IFN-γ ELISPOT responses to CD8+ T cell viral epitope peptides nih.gov.
Mitigation Strategies: To mitigate contamination, it is recommended to dilute whole blood 1:1 with physiological saline or an appropriate medium like phosphate-buffered saline (PBS) before carefully layering it over the this compound medium cosmobio.co.jpprogen.combcchr.castemcell.com. This dilution aids in achieving maximum cell yield and proper separation. Gentle agitation of blood samples during storage can help prevent granulocyte contamination compared to non-agitated samples nih.gov. Additionally, thorough washing procedures, including centrifugation at appropriate speeds (e.g., 250 x g for 10 minutes), are essential to remove platelets, especially when using heparinized blood, as residual platelets can inhibit downstream cytotoxicity tests cosmobio.co.jpstemcell.comprogen.combcchr.caresearchgate.net. Careful aspiration of the MNC layer at the interface, without disturbing the denser erythrocyte/granulocyte pellet, is critical for achieving high purity cosmobio.co.jpstemcell.comstemcell.com.
Impact of Isolation Protocols on Downstream Experimental Outcomes
The specific isolation protocol employed when using this compound can significantly influence the quality and functional integrity of the isolated cells, thereby impacting subsequent experimental results.
Preservation of Cellular Functionality and Responsiveness
This compound is widely recognized for its ability to isolate pure lymphocyte suspensions suitable for various immunological research applications, including tissue typing and anti-lymphocyte sera preparation maxanim.com. Comparative studies have demonstrated that this compound-based isolation protocols yield peripheral blood mononuclear cells (PBMCs) with comparable recovery rates, viability, immune cell subset frequencies, and T cell functionality when compared to other common methods, such as those employing Cell Preparation Tubes (CPT) nih.govresearchgate.netresearchgate.net. For instance, average pre-freeze viabilities of 94.5% and 96.6% were reported for CPT and this compound methods, respectively, with post-thaw viabilities remaining high at 89.4% and 91.4% nih.gov.
The consistency and reliability of this compound make it a preferred choice for obtaining high-quality PBMCs for downstream immunological assays nih.govresearchgate.net. The method is generally described as rapid, simple, and reliable, providing excellent results for blood samples from both normal individuals and patients cosmobio.co.jpstemcell.comprogen.comveritastk.co.jpstemcell.com.
However, several factors within the isolation protocol can influence the preservation of cellular functionality and responsiveness:
Blood Sample Age: The age of the blood sample prior to processing is a critical determinant of cell quality. Blood drawn less than 24 hours before separation yields the best results. Processing delays beyond 24 hours can lead to a decline in cell recovery and viability nih.govcgt.global. One study reported that delaying PBMC processing from 8 hours to 24 hours post-venipuncture reduced recovery by 30% and viability by 4%, and significantly impaired viral peptide-reactive T cell responses nih.gov.
Temperature during Processing: Maintaining blood, buffers, and this compound at room temperature (15-25°C) during the isolation procedure is crucial for optimal separation and to prevent red blood cell contamination of the PBMC fraction stemcell.combcchr.cacgt.global.
Centrifugation Parameters: Precise control over centrifugation speed and duration is vital. For example, initial separation typically involves centrifugation at 600g for 20 minutes at 20°C cosmobio.co.jp. Subsequent washes often use lower speeds (e.g., 250 x g for 10 minutes) cosmobio.co.jpresearchgate.net. Inconsistent centrifugation parameters or inappropriate brake usage can negatively impact cell viability and recovery cgt.globalnih.gov.
Wash Media Composition: The choice of wash media (e.g., RPMI-1640 medium versus phosphate-buffered saline) during PBMC isolation can influence downstream T cell activation and functionality. Some research indicates that using RPMI-processed cells may result in lower background production of IFN-γ compared to PBS-processed cells nih.gov.
Compatibility with High-Throughput and Single-Cell Omics Technologies
This compound-based isolation of PBMCs serves as a foundational step for numerous advanced applications in high-throughput and single-cell omics technologies. The ability to yield a pure, viable population of mononuclear cells is essential for the accuracy and sensitivity of these assays nih.gov. Isolated PBMCs are highly suitable for downstream applications such as gene expression analysis, flow cytometry, and various functional assays stemcell.comnih.govresearchgate.net.
Single-cell RNA sequencing (scRNA-Seq), a cornerstone of modern biological research, and other single-cell omics modalities like single-cell assay for transposase-accessible chromatin using sequencing (scATAC-seq) and Cellular Indexing of Transcriptomes and Epitopes by Sequencing (CITE-seq), demand high-quality, single-cell suspensions biorxiv.orgjpmer.com. This compound effectively removes red blood cells and granulocytes, which can interfere with these sensitive technologies, thus providing the necessary pure input material.
Recent advancements in high-throughput analytical platforms, including those utilizing semi-permeable capsules (SPCs) for efficient probing of cellular phenotypes and genotypes at single-cell resolution, rely on the initial isolation of cells using methods like this compound biorxiv.org. The integration of data from various single-cell omics modalities, such as gene expression, chromatin accessibility, and protein abundance profiling, provides a more comprehensive understanding of cellular heterogeneity and regulatory processes jpmer.com. This compound's effectiveness in providing a clean mononuclear cell population ensures compatibility with these complex multi-omics approaches, enabling deeper insights into biological processes at the single-cell level.
Considerations for Cryopreservation and Post-Thaw Cellular Performance in Research
Cryopreservation is a critical step in many research workflows, allowing for the long-term storage of PBMCs and facilitating longitudinal studies and multi-center clinical trials. PBMCs isolated using this compound are well-suited for stable long-term cryopreservation, maintaining viability and functionality for extended periods nih.gov.
Key considerations for successful cryopreservation and optimal post-thaw cellular performance include:
Cryoprotective Agents (CPAs): Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used CPA in PBMC cryopreservation protocols researchgate.netresearchgate.netinsights.bio. The concentration of DMSO and the cryopreservation medium composition are critical for cell survival.
Cooling Rate: The cooling rate during freezing significantly impacts cell viability. Controlled rate freezing (CRF), typically involving a progressive temperature reduction of 1°C/min, is a widely adopted method for PBMC cryopreservation sci-hub.se. Studies have also indicated that uncontrolled rate freezing can yield similar post-thaw viability and recovery rates sci-hub.se.
Storage Temperature: Storage at deep cryogenic temperatures, typically in liquid nitrogen or its vapor phase (ranging from -170°C to -196°C), is essential for long-term preservation to minimize metabolic activity and prevent cryo-attrition insights.bio.
Thawing Method: The thawing process also influences post-thaw cell quality. Rapid thawing is generally recommended.
Impact of Pre-Cryopreservation Conditions: The quality of the blood sample prior to processing and cryopreservation profoundly affects post-thaw recovery and viability. As noted, processing blood within 8 hours of collection is ideal, as delays to 24 hours can significantly reduce post-thaw recovery and viability nih.gov.
Post-Thaw Assessment: It is crucial to assess cellular performance beyond immediate post-thaw viability measurements. Immediate viability assessments can sometimes overestimate the true cryoprotective benefit, as cell viability can drop substantially within 6-24 hours post-thaw acs.orgresearchgate.net. Culturing cells for 24 hours post-thaw can help in the repair of cryo-induced abnormalities and provide a more accurate representation of functional recovery insights.bio. Studies have shown that this compound-isolated PBMCs maintain high post-thaw viability (e.g., 89.4% to 91.4%) and comparable recovery rates to other isolation methods nih.govresearchgate.netresearchgate.net. T cell functionality, including cytokine production, is largely preserved after cryopreservation and thawing of this compound-isolated PBMCs nih.govresearchgate.netresearchgate.net.
Table 1: Composition and Physical-Chemical Characteristics of this compound
| Characteristic | Value | Source |
| Composition | ||
| Sodium Diatrizoate | 9.1% (w/v) | stemcell.comcosmobio.co.jpavantorsciences.commaxanim.comstemcell.com |
| Polysaccharide | 5.7% (w/v) | stemcell.comcosmobio.co.jpavantorsciences.commaxanim.comstemcell.com |
| Physical-Chemical Properties | ||
| Density | 1.077 ± 0.001 g/mL | cosmobio.co.jpmaxanim.comstemcell.com |
| Osmolality | 290 ± 15 mOsm | cosmobio.co.jpmaxanim.com |
| Endotoxin (B1171834) Level | <1.0 EU/mL (goal ≤ 0.13 EU/mL) | maxanim.comprogen.com |
| Sterility | Sterile and endotoxin tested | cosmobio.co.jpmaxanim.comveritastk.co.jpstemcell.com |
| Storage Temperature | +4 °C to +30 °C | progen.comstemcell.com |
| Shelf Life | 3 years (protected from light) | progen.comstemcell.com |
Table 2: Comparison of PBMC Isolation Methods (this compound vs. CPT) - Yield and Viability
| Method | Average Pre-Freeze Yield (cells/mL input blood) | Average Pre-Freeze Viability (%) | Average Post-Thaw Yield (cells/mL input blood) | Average Post-Thaw Viability (%) |
| CPT | 1.9 × 106 (± 0.2 × 106) | 94.5 | 1.1 × 106 (± 0.2 × 106) | 89.4 |
| This compound | 1.4 × 106 (± 0.2 × 106) | 96.6 | 0.9 × 106 (± 0.1 × 106) | 91.4 |
Comparative Analysis of Lymphoprep with Alternative Isolation Systems
Comparison with Microfluidic Cell Separation Platforms
The landscape of cell isolation technologies is continuously evolving, with microfluidic platforms emerging as a significant alternative to traditional density gradient centrifugation methods like those employing Lymphoprep. While this compound offers a well-established and reliable approach for isolating mononuclear cells based on density, microfluidic systems introduce distinct advantages, particularly in terms of automation, integration, and precise control over cellular environments.
Analysis of Throughput, Efficiency, and Shear Stress in Microfluidic Adaptations
Traditional density gradient centrifugation using this compound is a widely adopted method for isolating mononuclear cells (MNCs), including T cells, B cells, NK cells, and monocytes, from various biological samples such as peripheral blood, cord blood, and bone marrow. This compound is known to yield similar cell purity and recovery rates compared to other commercial density gradient media like Ficoll-Paque™ PLUS stemcell.comstemcell.com. However, this method can subject cells to significant stress during the isolation process mdpi.com.
Microfluidic cell separation platforms, conversely, offer precise control over the cellular microenvironment and can be engineered to minimize mechanical forces. Shear stress within microfluidic channels can be finely tuned by adjusting flow rates, channel dimensions, and geometry elveflow.com. While cells may still experience hydrodynamic and compression forces within these systems, studies have shown that microfluidic sorting can achieve high purity without significantly altering important cell properties, such as interferon gamma (INFγ) secretion, when compared to cells isolated by fluorescence-activated cell sorting (FACS) nih.gov.
In terms of performance metrics, microfluidic techniques demonstrate high efficiency and throughput. They can achieve target cell enrichment with purities exceeding 95% and recoveries greater than 60% for specific cell populations like lymphocytes nih.gov. Some microfluidic approaches have reported over 90% purity for target cells in both continuous flow and stop-flow separation modes nih.gov. The purity of sorted lymphocytes isolated via a microfluidic technique has been reported at 96.5%, which is comparable to the 97.5% purity achieved by FACS nih.gov. Furthermore, droplet-based microfluidics can facilitate massively parallel single-cell isolation, processing tens of thousands of cells simultaneously, indicative of high throughput capabilities europa.eu.
The table below summarizes a comparative overview of this compound and microfluidic platforms regarding throughput, efficiency, and shear stress:
| Feature | This compound-based Isolation | Microfluidic Cell Separation Platforms |
| Throughput | Batch processing, typically lower throughput for large-scale single-cell analysis. | High-throughput capabilities, including massively parallel single-cell isolation europa.eunih.gov. |
| Efficiency/Purity | Similar cell purity and recovery rates for MNCs compared to other density gradient media stemcell.comstemcell.com. | High target cell enrichment, often >95% purity and >60% recovery for specific cell types nih.gov. Comparable to FACS purity nih.gov. |
| Shear Stress | Cells can experience high levels of stress during centrifugation mdpi.com. | Precisely controlled shear stress; devices designed to minimize stress on cells mdpi.comelveflow.com. Minimal impact on cell properties observed nih.gov. |
Potential for Continuous Flow and Label-Free Cell Isolation
A significant advantage of microfluidic systems over traditional density gradient methods is their inherent potential for continuous flow operation. Unlike batch-based centrifugation with this compound, microfluidic devices can process samples continuously, which is beneficial for large-volume processing and integration into automated workflows mdpi.comnih.govnih.govmdpi.comrsc.org.
Moreover, microfluidic technologies are at the forefront of developing label-free cell isolation techniques. While this compound itself is a label-free method based on density differences, microfluidic platforms expand this concept by exploiting a broader range of intrinsic cellular biomarkers, such as size, electrical polarizability, and hydrodynamic properties, to achieve separation mdpi.comnih.govnih.gov. This approach avoids the use of external biochemical labels, such as animal-derived antibodies, which can potentially alter cell functionality or introduce regulatory complexities in downstream applications nih.gov. The development of antibody-free approaches is crucial for minimizing isolation-induced stress and preserving cell viability and function mdpi.com.
Evolution Towards Integrated On-Chip Single-Cell Analysis Systems
Microfluidic systems are increasingly becoming integral components of advanced single-cell analysis workflows, evolving into sophisticated integrated on-chip systems. Their ability to precisely handle individual cells and interface with other analytical tools makes them highly favorable for comprehensive biochemical analysis nih.govmdpi.comnih.gov.
These "lab-on-a-chip" devices enable efficient and high-throughput single-cell isolation, followed by real-time analysis either directly on the chip or through subsequent off-chip processing nih.gov. A notable advancement is the development of droplet-based microfluidics, which can integrate cell sorting and single-cell analysis, including single-cell RNA sequencing (scRNA-seq), within a streamlined workflow europa.eunih.gov. Such integrated systems can perform on-chip manipulation, as well as spectroscopic analyses like Raman and fluorescence spectra of single cells mdpi.com.
The progression towards integrated on-chip systems extends to multi-omics analysis, allowing for the simultaneous investigation of various molecular layers within single cells, such as single-cell multiomic and exosome analyses nih.gov. Furthermore, these platforms offer unprecedented spatiotemporal control over the cellular microenvironment, enabling the recreation of complex physiological niches, such as the bone marrow niche, ex vivo. This capability provides unique opportunities for studying cellular behavior and optimizing processes like platelet production from megakaryocytes in a highly controlled and physiologically relevant manner europa.eu.
Advanced Research Perspectives and Future Trajectories for Lymphoprep
Addressing Remaining Methodological Complexities
Despite its established efficacy, the conventional Lymphoprep isolation method can still encounter challenges related to residual contaminant cells and maintaining optimal cell viability and functional integrity, especially for highly sensitive downstream applications.
This compound operates on the principle that granulocytes and erythrocytes, possessing a higher buoyant density than mononuclear cells (monocytes and lymphocytes), sediment through the medium during centrifugation, leaving the mononuclear cells at the plasma:this compound interface. veritastk.co.jpstemcell.comstemcell.comserumwerk.com While effective, typical erythrocyte contamination in the mononuclear cell fraction ranges from 1-5% of the total cell number. Immature granulocytes may also be co-isolated, particularly from patients undergoing intense immunosuppressive therapy. stemcell.comserumwerk.com Platelet contamination is another common issue, especially when heparinized blood is used, necessitating their removal to prevent interference in downstream assays. stemcell.comserumwerk.com
To further minimize these contaminant cell populations, several strategies are being employed:
Optimized Sample Preparation: Diluting the blood sample 1:1 with phosphate-buffered saline (PBS) before carefully layering it onto the this compound medium is a critical initial step that facilitates effective PBMC isolation. stemcell.comstemcell.comserumwerk.commdpi.comstemcell.com
Enhanced Washing Steps: Post-centrifugation, multiple washing steps with PBS (two or three times) are crucial for improving cell viability and effectively removing potential contaminants, including residual platelets. mdpi.comstemcell.comnih.gov
Specialized Isolation Tubes: The integration of this compound with specialized tubes, such as SepMate™ (Stemcell Technologies) or Leucosep® (Greiner Bio-One), significantly streamlines the isolation process. These tubes incorporate porous inserts that act as physical barriers, preventing unwanted mixing of layers and reducing the need for precise pipetting, thereby enhancing reproducibility and minimizing contamination. veritastk.co.jpstemcell.commdpi.comstemcell.comstemcell.com Studies indicate that using SepMate™ with this compound can increase the speed and efficiency of PBMC isolation, potentially leading to superior cell recovery and functionality compared to traditional Ficoll-based techniques. veritastk.co.jp
Post-Isolation Purification: For applications demanding exceptionally high purity, this compound-isolated PBMCs can be subjected to secondary purification steps. Immunomagnetic cell isolation technologies, such as EasySep™ or MACS® Technology, can be used to specifically deplete remaining unwanted cells or enrich target cell populations based on cell surface markers. This approach can yield highly purified cells, reducing background signals and improving the resolution of downstream analyses. stemcell.comstemcell.comstemcell.commiltenyibiotec.com Automated immunomagnetic systems like RoboSep™ have shown to result in fewer contaminating cells compared to density gradient centrifugation alone. stemcell.com
Maintaining high cell viability and preserving the functional integrity of isolated cells are paramount for sensitive research applications, including cellular therapies, functional assays, and single-cell omics. This compound generally yields high cell viability, often reported above 90%. plos.orgnih.gov However, several factors and advancements contribute to optimizing these critical parameters:
Timely and Controlled Processing: While this compound isolation can tolerate some delays (e.g., up to 24 hours) in processing post-collection while maintaining high viability, prompt processing is generally recommended. plos.org It is important to note that ambient temperatures below 22°C have been associated with reduced PBMC viability and immunogenicity. frontiersin.org
Optimized Cryopreservation Protocols: For long-term storage, cryopreservation is essential. Key considerations for maximizing post-thaw viability and functionality include:
Cryoprotectant Concentration: Reducing dimethyl sulfoxide (B87167) (DMSO) concentration (e.g., to 5%) has been shown to improve human cell viability after thawing in some studies, although 10% DMSO is common. mdpi.comfrontiersin.org
Cell Concentration: A cell concentration greater than 6x10^6 PBMCs/mL during cryopreservation has been associated with improved viability. frontiersin.org
Thawing Procedure: Rapid thawing of cells in a 37°C water bath for 2–5 minutes is recommended, followed by prompt removal of the toxic DMSO via washing and centrifugation. mdpi.comfrontiersin.org
Storage Conditions: Transferring samples to liquid nitrogen (LN2) within 72 hours of freezing is crucial, as prolonged storage at -80°C can significantly reduce PBMC viability and influence gene expression. plos.orgfrontiersin.org
Gentle Handling Techniques: Minimizing mechanical stress during isolation and handling is vital. Using wide-bore pipettes to reduce shear forces and employing swinging bucket rotors for centrifugation (rather than fixed-angle rotors which can damage cells by impacting them against tube walls) are recommended practices to maintain cell health and viability. biocompare.com
Method Comparison and Selection: Comparisons between this compound and other isolation methods like Ficoll-Paque™ or Cell Preparation Tubes (CPT™) show comparable cell quality and functionality in many aspects. veritastk.co.jpmdpi.comnih.gov For instance, a study found no significant differences in cell recovery, viability, immune cell subset frequency, or T cell functionality between PBMCs isolated with CPT and this compound tubes. nih.gov However, some research indicates that while initial viability might be similar, the functional response (e.g., migratory capacity) of cells isolated using this compound might differ compared to other methods like Ficoll. oup.com
Table 1: Comparison of PBMC Isolation Methods (Pre-freeze and Post-thaw) nih.gov
| Method | Average Yield (cells/mL input blood) - Pre-freeze (x10^6) | Average Yield (cells/mL input blood) - Post-thaw (x10^6) | Viability - Pre-freeze (%) | Viability - Post-thaw (%) |
| CPT | 1.9 (± 0.2) | 1.1 (± 0.2) | 94.5 | 89.4 |
| This compound | 1.4 (± 0.2) | 0.9 (± 0.1) | 96.6 | 91.4 |
Note: Data presented as average ± standard deviation. No significant differences were found between CPT and this compound methods for these parameters (p-values > 0.05, Wilcoxon).
Strategies for Further Minimizing Contaminant Cell Populations
Synergistic Integration with Emerging Technologies
The utility of this compound-isolated cells is significantly amplified when integrated with advanced technologies, enabling deeper biological insights and higher throughput capabilities.
Single-cell sequencing technologies, such as single-cell RNA sequencing (scRNA-seq), provide unprecedented resolution into cellular heterogeneity and gene expression profiles, which is unobtainable through bulk sequencing. biocompare.comcellenion.com High-quality starting material, specifically viable single cells, is paramount for the success of these complex techniques. biocompare.comcellenion.com this compound-isolated PBMCs serve as a fundamental and widely used starting sample for these advanced workflows. nih.govfrontiersin.org
Workflow Integration: After isolation using this compound, PBMCs are typically processed for single-cell sequencing library preparation. This involves steps like cell counting, quality control for viability, and often, enrichment to remove dead cells or unwanted cell types, as dead cells can degrade RNA and increase background noise. biocompare.com
Overcoming Challenges:
Cell Integrity: The quality of single-cell sequencing data is highly dependent on the integrity of the starting cells. Careful handling, minimizing shear forces, and optimizing centrifugation parameters are critical to prevent cell damage during isolation, which could manifest as high duplicate rates in sequencing data. biocompare.com
Sample Multiplexing: Cryopreservation of this compound-isolated cell suspensions offers a solution for multiplexing samples from different individuals, which helps avoid technical batch effects and reduces sequencing costs, although the impact on viability must be considered. frontiersin.org
Target Cell Enrichment: For studies focusing on rare cell populations, pre-enrichment strategies using immunomagnetic sorting (e.g., MACS® Technology) after initial this compound isolation can significantly increase the resolution of single-cell genomic analysis by excluding background signals from non-target cells. This also allows for faster acquisition times during subsequent flow sorting, if required. miltenyibiotec.com
Downstream Compatibility: this compound's compatibility with immunomagnetic cell separation technologies (e.g., EasySep™, RosetteSep™) allows researchers to isolate specific, untouched cell populations (e.g., T cells, B cells, monocytes) from the initial PBMC fraction, making them immediately ready for downstream applications like scRNA-seq. veritastk.co.jpstemcell.comstemcell.com
Manual PBMC isolation, while effective, can be laborious, time-consuming, and prone to human error, limiting throughput and consistency, especially in large-scale research studies or clinical trials. stemcell.com The development of automated and high-throughput systems addresses these limitations, offering increased efficiency, reproducibility, and reduced hands-on time.
Automated Density Gradient Systems: Specialized tubes like SepMate™, when used with this compound, significantly reduce the hands-on time and complexity of the density gradient step itself, making the process faster and more efficient. veritastk.co.jpstemcell.com
Integrated Robotic Platforms: Fully automated systems, such as the RoboSep™ instruments (STEMCELL Technologies), integrate liquid handling with immunomagnetic cell isolation. These systems can process multiple samples (e.g., up to 16 samples with RoboSep™-16) simultaneously or sequentially, automating all reagent and sample handling steps. stemcell.comstemcell.com This automation minimizes sample handling, eliminates cross-contamination through the use of disposable pipette tips, and increases sample processing throughput, leading to highly purified cells ready for downstream applications. stemcell.com
Microfluidic Systems: Microfluidic platforms, such as the Fluidigm C1 Single-Cell Auto Prep System, are designed for isolating and processing single cells for genomic analysis. These systems can automate the capture and reverse transcription of mRNA from single cells, allowing for verification of single-cell capture through imaging. nih.gov
Benefits of Automation: The advantages of automating PBMC isolation workflows include:
Increased Speed and Efficiency: Significantly faster than manual methods, crucial for large cohorts. stemcell.com
Enhanced Consistency and Reproducibility: Reliance on programmed protocols reduces variability inherent in manual techniques. stemcell.commiltenyibiotec.com
Reduced Human Error and Contamination Risk: Minimizes direct sample handling. stemcell.com
Higher Throughput: Enables processing of a large number of samples, accelerating research progress. stemcell.comstemcell.com
Application of this compound-Isolated Cells in Advanced Single-Cell Sequencing Workflows
Theoretical Advancements in Density Gradient Centrifugation
The theoretical underpinnings of density gradient centrifugation, as applied with this compound, revolve around the precise manipulation of buoyant densities and sedimentation rates. This compound, with a density of 1.077 g/mL, is specifically formulated to allow granulocytes and erythrocytes (denser cells) to sediment, while mononuclear cells (less dense) remain at the interface. veritastk.co.jpstemcell.comstemcell.comserumwerk.com A key theoretical advancement embedded within this compound's formulation is the inclusion of a polysaccharide component, which enhances erythrocyte aggregation, thereby increasing their sedimentation rate and improving the clarity of separation. stemcell.comstemcell.com The isoosmotic nature of the medium is also theoretically critical for maintaining cell viability during the osmotic stress of centrifugation. serumwerk.com
Future theoretical advancements in density gradient centrifugation, particularly as they relate to this compound, could involve:
Refined Gradient Design: Exploring multi-layer or continuous gradients with subtle density variations to achieve finer separation of specific mononuclear cell subsets or to separate cells with very close densities that currently co-purify.
Biophysical Modeling: Advanced computational modeling of cell sedimentation dynamics within complex fluid environments could lead to optimized centrifugation parameters (e.g., precise g-forces, ramp-up/ramp-down speeds, and durations) to maximize purity and yield while minimizing cellular stress. This could also inform the design of novel gradient media with tailored rheological properties.
Integration of Microfluidics Principles: While this compound is a bulk method, theoretical insights from microfluidics, which leverages precise fluid dynamics and micro-scale forces for cell manipulation, could be integrated. For instance, understanding how cells behave in confined flow environments could inform the design of enhanced density gradient systems that combine bulk separation with micro-scale sorting for improved resolution or throughput without compromising cell viability. Some non-density-based microfluidic devices are already showing superior lymphocyte enrichment compared to DGC, suggesting a shift in theoretical approaches for cell separation. nih.gov
Surface Chemistry and Cell-Media Interactions: Deeper theoretical understanding of the interactions between cell surfaces and the components of the density gradient medium could lead to formulations that reduce non-specific cell adhesion or enhance the separation of specific cell types based on subtle surface properties rather than just density.
Predictive Modeling for Patient Samples: Developing theoretical models that can predict the optimal this compound isolation parameters for samples from diverse patient populations (e.g., those with altered blood cell densities due to disease or treatment) could improve the consistency and quality of isolated cells in clinical research settings.
Q & A
Basic: What is the standardized protocol for isolating peripheral blood mononuclear cells (PBMCs) using Lymphoprep™?
Methodological Answer:
- Sample Preparation: Dilute fresh blood 1:1 with 0.9% NaCl or PBS to optimize cell recovery . Anticoagulants (e.g., EDTA, heparin) are required to prevent clotting .
- Centrifugation: Layer diluted blood over this compound™ (pre-equilibrated to 15–25°C) and centrifuge at 800–700 × g for 20–30 minutes (prolonged centrifugation if blood is stored >2 hours) .
- Cell Harvesting: Collect the mononuclear cell layer at the plasma-Lymphoprep™ interface. Wash cells twice with PBS/NaCl (10 minutes at 400–500 × g) to remove residual platelets and debris .
Critical Parameters:
- Temperature deviations alter this compound™ density (1.077 g/ml), affecting separation efficiency .
- RBC contamination typically ranges from 1–10%, influenced by sample handling .
Basic: How does this compound™ minimize erythrocyte contamination compared to other density gradient media?
Mechanistic Insight:
this compound™ contains polysaccharides that enhance RBC aggregation, promoting faster sedimentation . Its iso-osmotic formulation (290 ± 15 mOsm) preserves mononuclear cell viability during isolation . Comparative studies show RBC contamination rates of 1–5% in this compound™ versus 3–10% in Ficoll-Paque™ .
Validation Data:
- Figure 1 ( ): PBMC purity with this compound™ vs. Ficoll-Paque™: 92 ± 3% vs. 90 ± 4% (n=5, p >0.05).
- Table III (): Five distinct layers formed post-centrifugation, ensuring mononuclear cell retention at the interface.
Advanced: How should this compound™ protocols be adjusted for isolating mononuclear cells from bone marrow or ascitic fluid?
Experimental Optimization:
- Bone Marrow: Use 1:1 dilution with PBS and centrifuge at 700 × g for 30 minutes. This compound™ yields 14.08 ± 10.59 × 10⁶ cells, comparable to Ficoll-Paque™ (15.73 ± 10.09 × 10⁶; p = 0.39) .
- Ascitic Fluid: Dilute 1:2 with saline. Centrifugation in this compound™ (1.079 g/cm³) separates tumor-resistant leukocytes with 95% viability .
Key Considerations:
- Granulocyte contamination in bone marrow isolates is similar between this compound™ and Ficoll-Paque™ (1.21 ± 0.69 × 10⁸ vs. 1.33 ± 0.76 × 10⁸; p = 0.39) .
Advanced: How can researchers resolve inconsistencies in PBMC recovery rates across studies using this compound™?
Troubleshooting Framework:
- Anticoagulant Effects: Heparin may retain platelets; pre-wash samples to avoid cytotoxicity .
- Sample Freshness: PBMC recovery drops by 15–20% if processed >6 hours post-collection .
- Statistical Analysis: Use Student’s t-test or ANOVA to compare datasets (e.g., Figure S1 in shows SMN protein variability with EDTA vs. CPT tubes) .
Case Study:
- : Adherence to strict dilution ratios (1:1 blood-to-NaCl) and centrifugation (700 × g) yielded >95% CD14+ monocytes after differentiation .
Advanced: What quality control measures ensure this compound™ batch consistency for sensitive assays (e.g., cytokine studies)?
QC Protocols:
- Endotoxin Testing: Each batch is validated via LAL assay (<0.13 EU/ml) to prevent immune activation .
- Density/Osmolality Checks: Certificates of Analysis (CoA) confirm density (1.077 ± 0.001 g/ml) and osmolality (290 ± 15 mOsm) .
- Sterility: Complies with Ph.Eur. standards for cell culture applications .
Basic: What are the advantages of using this compound™ over Ficoll-Paque™ in PBMC isolation?
Comparative Analysis:
- Cost-Efficiency: this compound™ reduces reagent costs by 50% without protocol modifications .
- Performance Parity: Cell purity (92% vs. 90%) and CD45+ recovery rates (88 ± 5% vs. 85 ± 6%) are statistically equivalent (n=5, p >0.05) .
Application Flexibility:
Advanced: How can researchers optimize post-isolation washing steps to minimize platelet contamination?
Method Refinement:
- First Wash: Use 25–50 mL PBS/NaCl per 10⁷ cells, centrifuge at 200 × g for 10 minutes to pellet cells while retaining platelets in suspension .
- Second Wash: Increase speed to 400 × g for 10 minutes to remove residual platelets .
Validation:
- : Two PBS washes reduced platelet counts by 98% in PBMC isolates for DNA analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
